

Pipenzolate Bromide: A Technical Guide to its Solubility and Stability in Common Solvents

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Compound of Interest

Compound Name: *Pipenzolate Bromide*

Cat. No.: *B1678398*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of **Pipenzolate Bromide**, a quaternary ammonium antimuscarinic agent. The information compiled herein is intended to support researchers, scientists, and drug development professionals in formulation, analytical method development, and stability-indicating studies. This document summarizes the available data on the solubility of **Pipenzolate Bromide** in various common solvents and discusses its stability under different environmental conditions. Detailed experimental protocols for determining these parameters are also provided, alongside visual representations of these workflows.

Introduction

Pipenzolate Bromide, with the chemical name 1-ethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-1-methylpiperidinium bromide, is an anticholinergic drug that has been used as an antispasmodic. A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. This guide aims to consolidate the available technical information on these critical physicochemical properties.

Physicochemical Properties of Pipenzolate Bromide

A summary of the key physicochemical properties of **Pipenzolate Bromide** is presented in the table below.

Property	Value	Source
Chemical Formula	C ₂₂ H ₂₈ BrNO ₃	--INVALID-LINK--
Molecular Weight	434.37 g/mol	--INVALID-LINK--
CAS Number	125-51-9	--INVALID-LINK--
Appearance	White crystalline powder	Inferred from related compounds
Melting Point	Approximately 179-180 °C	--INVALID-LINK--
pKa (Strongest Acidic)	11.05 (Predicted)	--INVALID-LINK--
logP	0.08 (Predicted)	--INVALID-LINK--

Solubility Profile

Quantitative solubility data for **Pipenzolate Bromide** in a range of common solvents is not extensively available in the public domain. The following table summarizes the available qualitative and predicted solubility information. It is important to note that the predicted water solubility from computational models appears to be very low and may not reflect the true solubility of the bromide salt, which is expected to have some degree of water solubility. For a structurally similar compound, Mepenzolate Bromide, it is reported to be slightly soluble in water and ethanol, and freely soluble in methanol.^[1]

Solvent	Qualitative Solubility	Quantitative Solubility (mg/mL)	Temperature (°C)	Source
Water	Soluble	> 0.1	Not Specified	[2][3]
Predicted very low solubility	0.000326 (Predicted)	Not Specified	[4]	
Methanol	Freely Soluble (inferred)	Not Available	Not Specified	[1]
Ethanol (95%)	Slightly Soluble (inferred)	Not Available	Not Specified	
Chloroform	Not Available	Not Available	Not Specified	
Water:Methanol (1:1)	Soluble	> 0.1	Not Specified	

Stability Profile

The stability of **Pipenzolate Bromide** is a critical factor in determining its shelf-life and appropriate storage conditions. Forced degradation studies are essential to identify potential degradation products and pathways.

Hydrolytic Stability

Pipenzolate Bromide, being an ester, is susceptible to hydrolysis, which is expected to be pH-dependent. While a validated stability-indicating LC method for its analysis and its hydrolysis products has been reported, specific kinetic data such as degradation rates and half-lives at different pH values and temperatures are not readily available in the literature. Generally, ester hydrolysis is catalyzed by both acid and base.

Oxidative Stability

Studies have shown that **Pipenzolate Bromide** can be oxidized. A kinetic spectrophotometric method for its determination involves oxidation with potassium permanganate in an alkaline medium, indicating its susceptibility to strong oxidizing agents.

Photostability

Specific photostability studies on **Pipenzolate Bromide** are not widely reported. According to ICH guideline Q1B, photostability testing should be an integral part of stress testing to evaluate the effect of light exposure on the drug substance.

Thermal Stability

The melting point of **Pipenzolate Bromide** is around 179-180 °C, suggesting good thermal stability in the solid state under normal storage conditions. However, stability in solution at elevated temperatures needs to be experimentally determined.

The following table summarizes the expected stability of **Pipenzolate Bromide** under forced degradation conditions as per ICH guidelines.

Stress Condition	Expected Outcome	Potential Degradation Products
Acidic Hydrolysis	Degradation expected	Benzilic acid and 1-ethyl-1-methyl-3-piperidinol
Alkaline Hydrolysis	Degradation expected (likely faster than acidic)	Benzilic acid and 1-ethyl-1-methyl-3-piperidinol
**Oxidation (e.g., H ₂ O ₂) **	Degradation likely	Oxidized derivatives
Thermal Degradation	Stable in solid form at moderate temperatures	To be determined experimentally
Photodegradation	To be determined experimentally	To be determined experimentally

Experimental Protocols

The following are detailed methodologies for conducting solubility and stability studies for **Pipenzolate Bromide**.

Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

- **Preparation of Saturated Solution:** Add an excess amount of **Pipenzolate Bromide** to a known volume of the selected solvent (e.g., water, methanol, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).
- **Equilibration:** Agitate the samples at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.
- **Phase Separation:** Separate the undissolved solid from the saturated solution by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) followed by filtration through a chemically inert filter (e.g., 0.45 µm PTFE or PVDF).
- **Quantification:** Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Analyze the concentration of **Pipenzolate Bromide** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** Calculate the solubility in mg/mL or g/100 mL based on the measured concentration and the dilution factor.

Stability-Indicating Method and Forced Degradation Studies

A stability-indicating analytical method is crucial for separating and quantifying the intact drug from its degradation products. HPLC is the most common technique for this purpose.

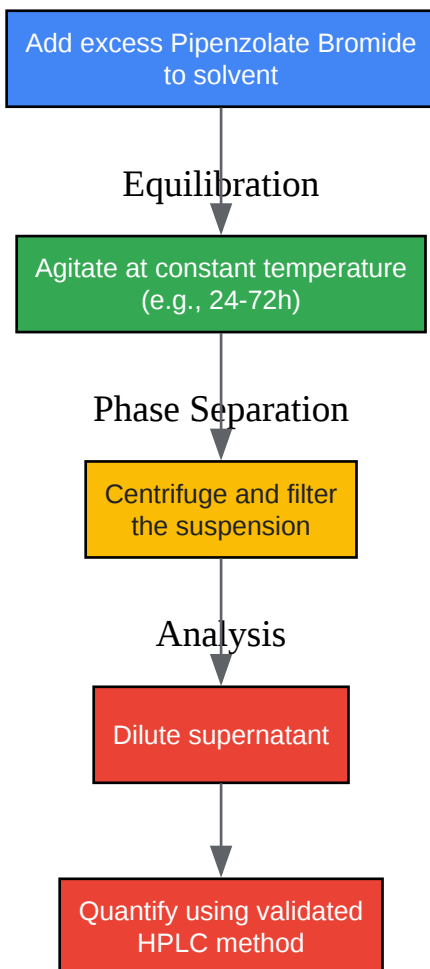
- **Method Development:** Develop a reverse-phase HPLC method with a suitable column (e.g., C18), mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution), and detector wavelength (e.g., based on the UV spectrum of **Pipenzolate Bromide**). The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
- **Forced Degradation Studies:**

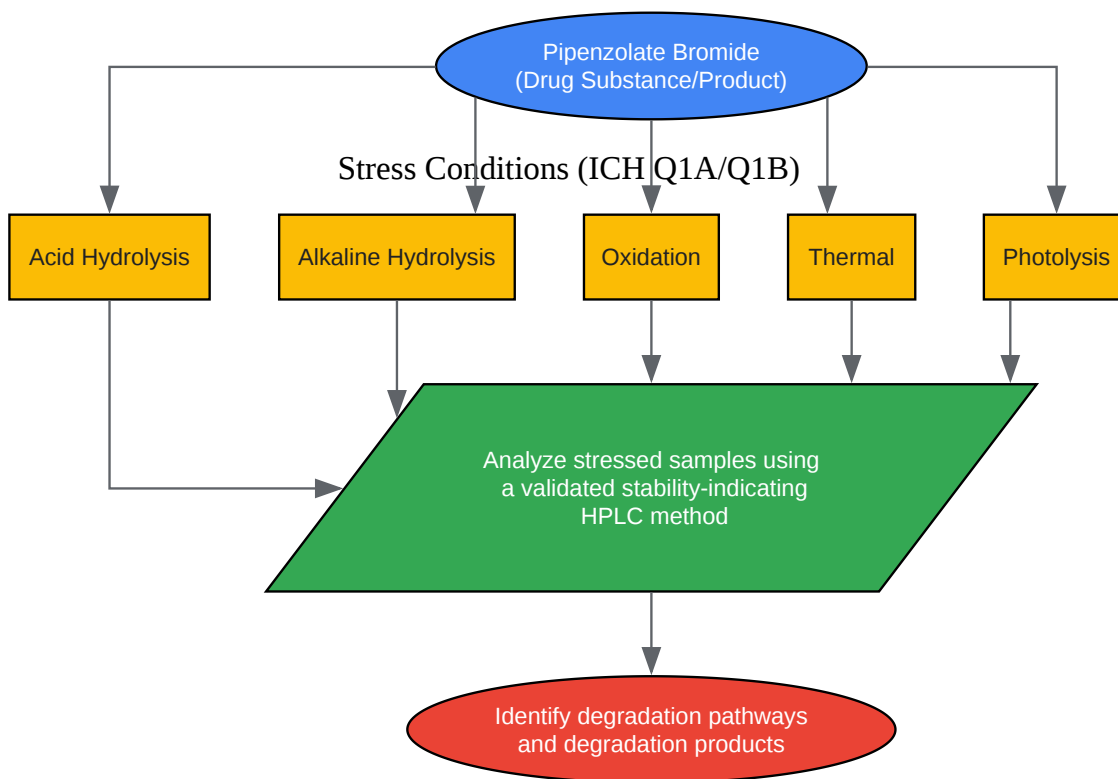
- Acid Hydrolysis: Dissolve **Pipenzolate Bromide** in an acidic solution (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 60-80 °C) for a specified time. Neutralize the solution before analysis.
- Alkaline Hydrolysis: Dissolve **Pipenzolate Bromide** in a basic solution (e.g., 0.1 N NaOH) and keep at room temperature or heat gently for a specified time. Neutralize the solution before analysis.
- Oxidative Degradation: Treat a solution of **Pipenzolate Bromide** with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80 °C) for a specified duration. Also, heat a solution of the drug.
- Photodegradation: Expose a solution of **Pipenzolate Bromide** to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.
- Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Identify and quantify the degradation products relative to the intact drug.

Visualizations

Experimental Workflow for Solubility Determination

Sample Preparation





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